molecular formula C3H5N3S2 B13586471 5-(Aminomethyl)-1,3,4-thiadiazole-2-thiol

5-(Aminomethyl)-1,3,4-thiadiazole-2-thiol

Cat. No.: B13586471
M. Wt: 147.2 g/mol
InChI Key: HFGPZGOMQYYUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(aminomethyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

5-(aminomethyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.

    Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. In cancer research, the compound is believed to interfere with DNA replication and repair mechanisms, thereby inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Muscimol: Another heterocyclic compound with a similar structure, known for its psychoactive properties.

    Isoxazoles: A class of compounds with a five-membered ring containing nitrogen and oxygen, used in various pharmaceutical applications.

Uniqueness

5-(aminomethyl)-2,3-dihydro-1,3,4-thiadiazole-2-thione is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C3H5N3S2

Molecular Weight

147.2 g/mol

IUPAC Name

5-(aminomethyl)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C3H5N3S2/c4-1-2-5-6-3(7)8-2/h1,4H2,(H,6,7)

InChI Key

HFGPZGOMQYYUSN-UHFFFAOYSA-N

Canonical SMILES

C(C1=NNC(=S)S1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.